N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide
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Overview
Description
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.304 g/mol This compound features a cyclobutyl ring substituted with ethoxy and hydroxy groups, and an amide linkage to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide typically involves the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a involving suitable precursors under controlled conditions.
Introduction of ethoxy and hydroxy groups: The ethoxy and hydroxy groups are introduced via substitution reactions using appropriate reagents.
Amide formation: The final step involves the formation of the amide linkage by reacting the cyclobutyl intermediate with prop-2-enamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of various substituted cyclobutyl derivatives
Scientific Research Applications
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-hydroxy-1-methoxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide
- N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclopropyl)methyl]prop-2-enamide
Uniqueness
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-10(14)13-8-12(15)7-9(16-6-2)11(12,3)4/h5,9,15H,1,6-8H2,2-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDNERPWQFDYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CNC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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